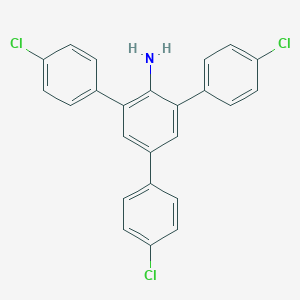
2,4,6-tris(4-chlorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tris(4-chlorophenyl)aniline is an organic compound with the molecular formula C24H16Cl3N. It is characterized by the presence of three 4-chlorophenyl groups attached to an aniline core. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(4-chlorophenyl)aniline typically involves the reaction of 4-chlorobenzene with aniline under specific conditions. One common method includes the following steps:
Reaction Setup: Chlorobenzene and aniline are added to a reaction kettle.
Introduction of Hydrogen Chloride Gas: Hydrogen chloride gas is introduced into the reaction mixture.
Chlorination: Chlorine gas is then introduced, and the reaction mixture is heated to facilitate the chlorination process.
Filtration and Drying: After the reaction is complete, the mixture is filtered to obtain the desired product, which is then dried.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include recycling of by-products and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4,6-tris(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2,4,6-tris(4-chlorophenyl)aniline has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,6-tris(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT): This compound shares structural similarities with 2,4,6-tris(4-chlorophenyl)aniline but has a triazine core instead of an aniline core.
2,4,6-tris(trifluoromethyl)aniline: Another similar compound with trifluoromethyl groups instead of chlorophenyl groups.
Uniqueness
This compound is unique due to its specific arrangement of chlorophenyl groups around an aniline core. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
163073-03-8 |
|---|---|
Molecular Formula |
C24H16Cl3N |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorophenyl)aniline |
InChI |
InChI=1S/C24H16Cl3N/c25-19-7-1-15(2-8-19)18-13-22(16-3-9-20(26)10-4-16)24(28)23(14-18)17-5-11-21(27)12-6-17/h1-14H,28H2 |
InChI Key |
REMRUCXYXZUWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















